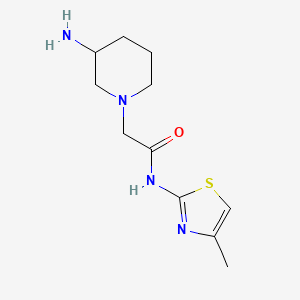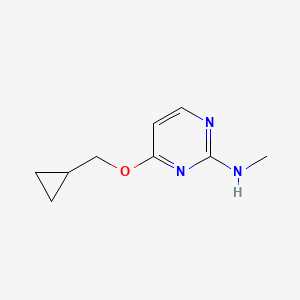
4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine, also known as CPMMP, is a novel synthetic compound that has recently gained attention due to its potential applications in the fields of medicine, biochemistry, and pharmacology. CPMMP is a cyclic amine that is composed of a cyclopropylmethoxy group, an N-methyl group, and a 2-pyrimidinamine moiety. Its structure is similar to that of other cyclic amines, such as pyrrolidine and piperidine. CPMMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, it has been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β. Furthermore, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to reduce the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial effects. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β. Furthermore, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to reduce the activity of certain transcription factors, such as NF-κB and AP-1. Additionally, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to possess anti-oxidant, anti-apoptotic, and anti-fibrotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine for laboratory experiments is its ability to enhance the solubility of drugs, and to increase their bioavailability. Additionally, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been found to reduce the activity of certain transcription factors, such as NF-κB and AP-1. However, one of the main limitations of using 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine for laboratory experiments is its instability in the presence of light and heat. Additionally, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine is highly toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, further research into the synthesis of 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine and its potential use in drug delivery systems is warranted. Furthermore, research into the potential use of 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine in the synthesis of other compounds
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, it has been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has also been studied for its potential use in drug delivery systems, as it has been found to enhance the solubility of drugs, and to increase their bioavailability. Additionally, 4-(Cyclopropylmethoxy)-N-methyl-2-pyrimidinamine has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleosides.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9-11-5-4-8(12-9)13-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIGAZNILQUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



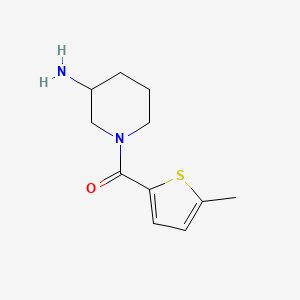
![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)
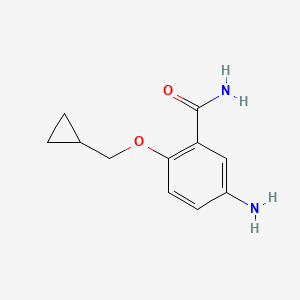
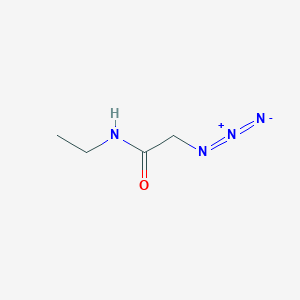
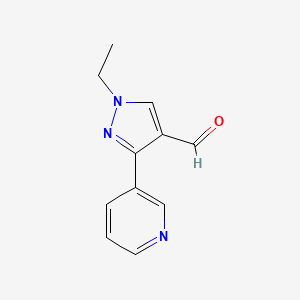
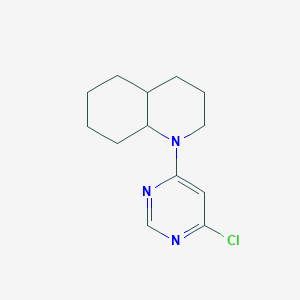

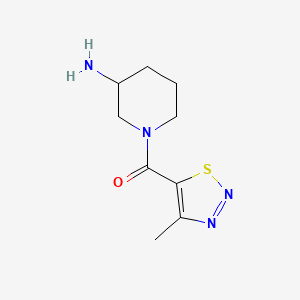
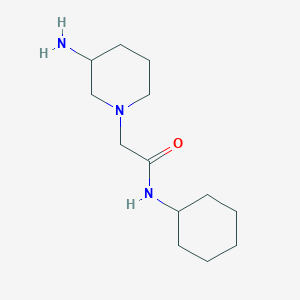
![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)


